molecular formula C24H19BrN2O4 B4050169 5-benzoyl-4-(2-bromo-4-hydroxy-5-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone

5-benzoyl-4-(2-bromo-4-hydroxy-5-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone

Cat. No.: B4050169
M. Wt: 479.3 g/mol
InChI Key: XJBSCNVVCDTKLT-UHFFFAOYSA-N
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Description

5-benzoyl-4-(2-bromo-4-hydroxy-5-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone is a useful research compound. Its molecular formula is C24H19BrN2O4 and its molecular weight is 479.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.05282 g/mol and the complexity rating of the compound is 700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity and Synthesis Methods

Research on derivatives of the pyrimidinone class has demonstrated potential antiviral activities. For instance, studies on 2,4-diamino-6-hydroxypyrimidines substituted at position 5 have shown marked inhibitory effects on retrovirus replication in cell culture. These findings suggest the potential of such compounds in developing antiretroviral therapies. The synthesis methods for these compounds involve complex chemical reactions, including alkylation and cyclization, highlighting the intricate chemistry involved in producing these biologically active molecules (Hocková et al., 2003).

Structural Studies and Molecular Modeling

The structural modification of pyrimidine derivatives has been explored to understand their molecular recognition properties better and improve their biological activity. For example, the synthesis of 5-aryl analogues of bropirimine, a tetra-substituted pyrimidine with anticancer and interferon-inducing properties, demonstrates the role of molecular modeling in analyzing potential recognition properties (Hannah et al., 2000).

Antioxidant Properties and Biological Evaluation

Derivatives of the pyrimidinone class have also been evaluated for their antioxidant properties. Synthesis and biological evaluation of new coumarin derivatives, including pyrimidinone-based structures, indicate their potential antimicrobial activity. Such studies underscore the significance of these compounds in developing new therapeutic agents with antioxidant and antimicrobial properties (Al-Haiza et al., 2003).

Novel Fused Chromone–Pyrimidine Hybrids

The synthesis of novel fused chromone–pyrimidine hybrids showcases the innovative approaches to creating compounds with potentially useful properties. The key synthesis step involves the ANRORC reaction of 3-benzoyl chromones with benzamidines, illustrating the chemical creativity in generating new molecular architectures (Sambaiah et al., 2017).

Crystal Structure Determination

Determining the crystal structure of these compounds, such as the synthesis of (5-bromo-2-hydroxyphenyl)-(phenyl) methanone, provides insights into their molecular geometry, which is crucial for understanding their interaction with biological targets. X-ray crystallography offers a detailed view of the molecular arrangement, which is essential for designing molecules with specific biological activities (Kuang Xin-mou, 2009).

Properties

IUPAC Name

5-benzoyl-4-(2-bromo-4-hydroxy-5-methoxyphenyl)-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O4/c1-31-19-12-16(17(25)13-18(19)28)22-20(23(29)15-10-6-3-7-11-15)21(26-24(30)27-22)14-8-4-2-5-9-14/h2-13,22,28H,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBSCNVVCDTKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2C(=C(NC(=O)N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-benzoyl-4-(2-bromo-4-hydroxy-5-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 2
5-benzoyl-4-(2-bromo-4-hydroxy-5-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 3
5-benzoyl-4-(2-bromo-4-hydroxy-5-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 4
5-benzoyl-4-(2-bromo-4-hydroxy-5-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 5
5-benzoyl-4-(2-bromo-4-hydroxy-5-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 6
5-benzoyl-4-(2-bromo-4-hydroxy-5-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.